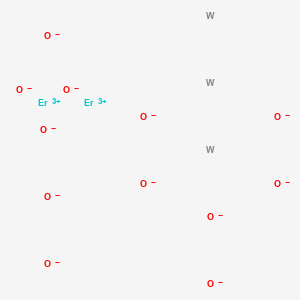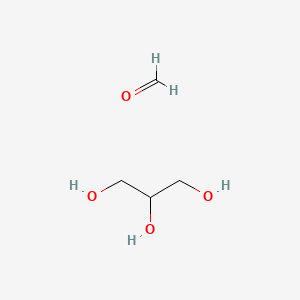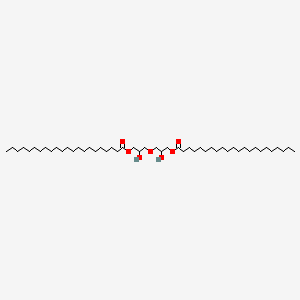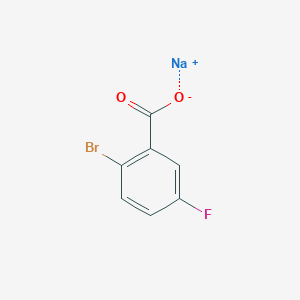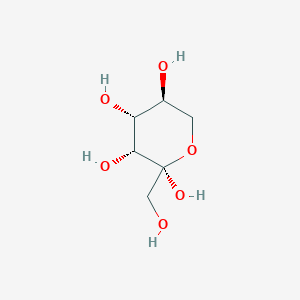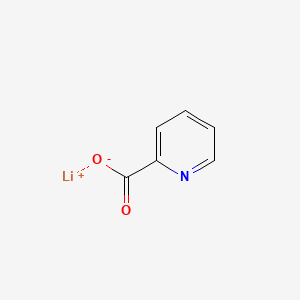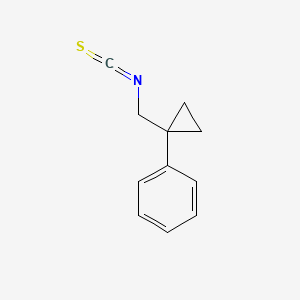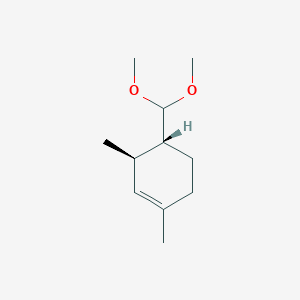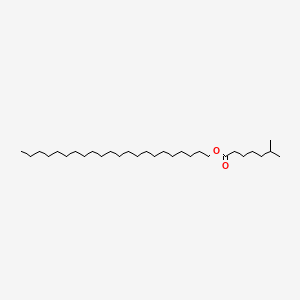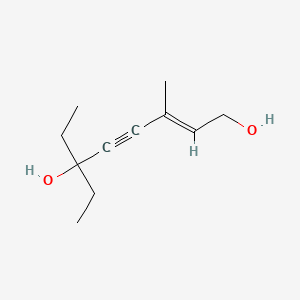
6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol is an organic compound with the molecular formula C11H18O2 It is characterized by the presence of both an alkyne and an alkene functional group, along with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol involves the alkylation of 2-hexene with iodoethane in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to introduce the alkyne and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar alkylation and functional group introduction techniques. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions involving hydroxyl groups.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted compounds.
Scientific Research Applications
6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
6-Ethyl-3-methyloct-6-en-1-ol: Similar structure but lacks the alkyne group.
6-Ethyl-3-methyloct-2-en-4-yne-1-ol: Similar structure but has only one hydroxyl group.
Uniqueness
6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol is unique due to the presence of both alkyne and alkene functional groups along with two hydroxyl groups.
Properties
CAS No. |
84282-46-2 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(E)-6-ethyl-3-methyloct-2-en-4-yne-1,6-diol |
InChI |
InChI=1S/C11H18O2/c1-4-11(13,5-2)8-6-10(3)7-9-12/h7,12-13H,4-5,9H2,1-3H3/b10-7+ |
InChI Key |
OVHYGGOAWKXJLR-JXMROGBWSA-N |
Isomeric SMILES |
CCC(CC)(C#C/C(=C/CO)/C)O |
Canonical SMILES |
CCC(CC)(C#CC(=CCO)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


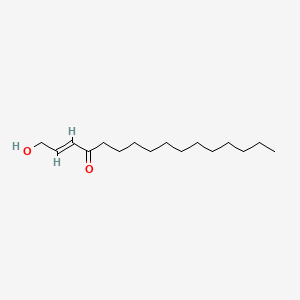
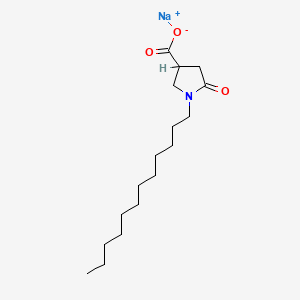
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)
